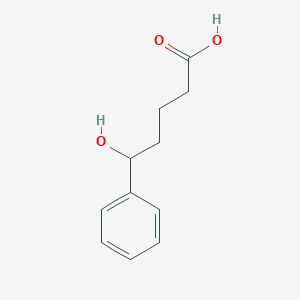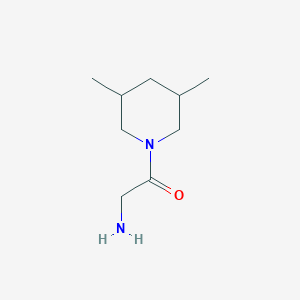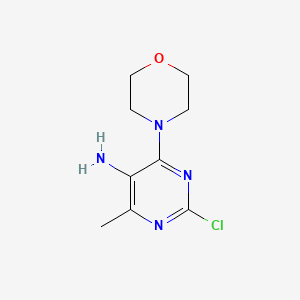![molecular formula C14H20N2O5S B12120797 Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate](/img/structure/B12120797.png)
Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring, a sulfonyl group, and a phenylpropanoate moiety, making it a versatile molecule in various chemical reactions and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate typically involves the reaction of morpholine with sulfonyl chloride, followed by esterification with phenylpropanoic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The process may require temperature control to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to achieve high purity levels required for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Used in the development of novel materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer research, it targets signaling pathways like the Wnt/β-catenin pathway, promoting the degradation of β-catenin and inhibiting cancer cell proliferation .
Comparación Con Compuestos Similares
- Methyl 3-[(4-methylphenyl)sulfonyl]amino}benzoate
- 3-[methyl(morpholine-4-sulfonyl)amino]propanenitrile
Comparison: Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit higher potency in enzyme inhibition and greater selectivity in targeting specific signaling pathways .
Propiedades
Fórmula molecular |
C14H20N2O5S |
|---|---|
Peso molecular |
328.39 g/mol |
Nombre IUPAC |
methyl 3-(morpholin-4-ylsulfonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C14H20N2O5S/c1-20-14(17)11-13(12-5-3-2-4-6-12)15-22(18,19)16-7-9-21-10-8-16/h2-6,13,15H,7-11H2,1H3 |
Clave InChI |
GIASPWZSNBELLL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12120720.png)


![5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)



![Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester](/img/structure/B12120741.png)
![2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12120752.png)
![N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide](/img/structure/B12120759.png)


![methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12120798.png)
